molecular formula C25H16FIN2OS2 B11530296 2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-iodophenol

2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-iodophenol

Cat. No.: B11530296
M. Wt: 570.4 g/mol
InChI Key: KGSHBDBXUHQEAS-UHFFFAOYSA-N
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Description

2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-iodophenol is a complex organic compound characterized by its unique structural components, including a fluoronaphthalene moiety, a benzothiazole ring, and an iodophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-iodophenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Fluoronaphthalene Moiety: This step involves the nucleophilic substitution reaction where 4-fluoronaphthalene is reacted with a suitable electrophile, such as a halomethyl derivative, to form the desired sulfanyl linkage.

    Iodination: The iodophenol group is introduced via electrophilic aromatic substitution, where phenol is treated with iodine in the presence of an oxidizing agent.

    Final Coupling: The final step involves the condensation of the intermediate compounds to form the imino linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.

Biology

The compound’s potential biological activity, particularly due to the presence of the benzothiazole and fluoronaphthalene moieties, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-iodophenol is largely dependent on its interaction with biological targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluoronaphthalene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-chlorophenol
  • 2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-bromophenol

Uniqueness

Compared to its analogs, the iodophenol derivative may exhibit unique reactivity due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s electronic properties. This can result in distinct biological activities and applications in material science.

Conclusion

2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-iodophenol is a compound of significant interest due to its complex structure and potential applications across various scientific fields. Its synthesis, reactivity, and unique properties make it a valuable subject for further research and development.

Properties

Molecular Formula

C25H16FIN2OS2

Molecular Weight

570.4 g/mol

IUPAC Name

2-[[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-4-iodophenol

InChI

InChI=1S/C25H16FIN2OS2/c26-21-8-5-15(19-3-1-2-4-20(19)21)14-31-25-29-22-9-7-18(12-24(22)32-25)28-13-16-11-17(27)6-10-23(16)30/h1-13,30H,14H2

InChI Key

KGSHBDBXUHQEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=C(C=CC(=C5)I)O

Origin of Product

United States

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